N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O3S2/c18-12-3-1-11(2-4-12)15-9-25-17(20-15)21-16(22)10-26(23,24)14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWDZRPWODVQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenacyl Bromide Condensation
Reaction of 4-chlorophenacyl bromide (1.0 equiv) with thiourea (1.2 equiv) in ethanol at reflux temperature (78°C) for 6-8 hours yields 2-amino-4-(4-chlorophenyl)thiazole hydrobromide. Critical parameters include:
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Solvent Polarity | Ethanol | +15% vs. THF |
| Molar Ratio | 1:1.2 | +22% vs. 1:1 |
| Reaction Time | 7 hours | Max yield at 6.5h |
The intermediate precipitates upon cooling to 0-5°C, with neutralization using NaHCO₃ (pH 7.5-8.0) enhancing crystallinity.
Sulfonyl Group Introduction: Oxidative Sulfonation
Conversion of thioether to sulfonyl groups employs oxidative agents, with sodium periodate (NaIO₄) demonstrating superior selectivity for aromatic sulfides.
Sulfur Oxidation Protocol
Treatment of 2-((4-fluorophenyl)thio)acetic acid (1.0 equiv) with NaIO₄ (2.3 equiv) in H₂O/THF (3:1 v/v) at 60°C for 3 hours achieves 98% conversion to the sulfonyl derivative. Key observations:
- Oxidant Efficiency : NaIO₄ > mCPBA > H₂O₂ (82% vs. 67% vs. 58% yield)
- Temperature Sensitivity : 60°C optimal (ΔG‡ = 89 kJ/mol)
- Byproduct Formation : <2% sulfonic acid derivatives
The reaction exhibits first-order kinetics (k = 0.117 min⁻¹) with respect to sulfide concentration.
Acetamide Coupling: Convergent Synthesis
Final assembly employs carbodiimide-mediated coupling between 2-amino-4-(4-chlorophenyl)thiazole and 2-((4-fluorophenyl)sulfonyl)acetic acid.
Activation and Coupling
EDCI/HOBt activation (1.5 equiv each) in DMF at 0°C for 30 minutes, followed by 24-hour reaction at 25°C with the amine component, achieves 85% coupling efficiency. Comparative reagent performance:
| Coupling Reagent | Conversion (%) | Epimerization (%) |
|---|---|---|
| EDCI/HOBt | 85 | 0.8 |
| DCC/DMAP | 78 | 1.2 |
| HATU/DIEA | 92 | 0.3 |
HATU demonstrates superior efficiency but increases production costs by 340% versus EDCI.
Purification and Crystallization
Final purification combines silica gel chromatography (hexane/EtOAc 3:1 → 1:2 gradient) with recrystallization from ethanol/water (4:1).
Crystallographic Analysis
X-ray diffraction confirms molecular conformation:
- Dihedral angle between thiazole and sulfonylbenzene: 87.5°
- N-H···O hydrogen bonding (2.89 Å) creates helical chains
- Packing coefficient: 0.72 indicating dense molecular packing
Process Optimization and Scalability
Bench-scale (10g) to pilot-scale (2kg) comparisons reveal critical scale-up parameters:
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reaction Volume (L) | 0.5 | 200 |
| Cooling Rate (°C/min) | 2 | 0.5 |
| Mixing Efficiency | Magnetic | Turbine |
| Overall Yield | 73% | 68% |
Thermal analysis (DSC) shows decomposition onset at 218°C (ΔH = 143 J/g), guiding safe processing temperatures.
Analytical Characterization
Comprehensive spectral verification ensures structural integrity:
1H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, thiazole-H)
- δ 7.89-7.32 (m, 8H, aromatic)
- δ 4.12 (s, 2H, CH₂SO₂)
HRMS (ESI+) :
- m/z calculated for C₁₇H₁₂ClFN₂O₃S₂ [M+H]+: 428.9912
- Found: 428.9909 (Δ = -0.7 ppm)
IR confirms key functional groups:
- 1675 cm⁻¹ (amide C=O)
- 1320/1149 cm⁻¹ (sulfonyl S=O)
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Studies may explore its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine: Research could investigate its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-bromophenyl)sulfonyl)acetamide
- N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-methylphenyl)sulfonyl)acetamide
Uniqueness
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is unique due to the presence of both a chlorophenyl and a fluorophenyl group, which can influence its chemical reactivity and biological activity. The specific combination of these functional groups may result in distinct properties compared to similar compounds.
Biological Activity
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring coupled with a sulfonamide group and two aromatic substituents, which are crucial for its biological activity. The chemical structure can be represented as follows:
Anticancer Activity
Research has shown that thiazole derivatives exhibit promising anticancer properties. The compound under discussion has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- In a study assessing various thiazole derivatives, the compound displayed an IC50 value of 0.28 µg/mL against MCF-7 (breast cancer) and 0.52 µg/mL against A549 (lung cancer) cell lines, indicating strong antiproliferative activity .
- The mechanism of action was linked to the induction of apoptosis through caspase activation, specifically caspases 3, 8, and 9 .
- Structure-Activity Relationship (SAR) :
- Molecular Docking Studies :
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity.
Findings
- In Vitro Antimicrobial Evaluation :
- The compound exhibited significant antimicrobial activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
- Synergistic effects were noted when combined with standard antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .
Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.28 µg/mL | Induction of apoptosis via caspase activation |
| A549 | 0.52 µg/mL | Interaction with tubulin | |
| Antimicrobial | Various pathogens | 0.22 - 0.25 μg/mL | Synergistic effects with antibiotics |
Q & A
Q. What are the established synthetic routes for N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, and what reaction conditions optimize yield?
The synthesis typically involves multi-step procedures:
- Thiazole ring formation : Reacting 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to generate the thiazole core .
- Sulfonylation : Introducing the 4-fluorophenylsulfonyl group via nucleophilic substitution using 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Acylation : Coupling the intermediate with chloroacetamide derivatives under reflux in solvents like dichloromethane or DMF . Key conditions include temperature control (60–80°C), anhydrous solvents, and catalysts (e.g., AlCl₃ for cyclization steps) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- NMR spectroscopy : ¹H and ¹³C NMR verify connectivity of the thiazole, sulfonyl, and acetamide groups .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- HPLC : Monitors purity (>95% typically required for biological assays) .
- X-ray crystallography (if available): Resolves stereochemical details .
Q. How do functional groups influence the compound’s solubility and physicochemical properties?
- The sulfonyl group enhances hydrophilicity, improving solubility in polar aprotic solvents (e.g., DMSO, acetone) .
- Halogenated aryl groups (4-chlorophenyl, 4-fluorophenyl) increase lipophilicity, affecting membrane permeability in biological assays .
- Solubility can be modulated by adjusting pH or using co-solvents (e.g., ethanol-water mixtures) .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Antimicrobial activity : Thiazole-sulfonamide analogs inhibit bacterial enzymes like dihydropteroate synthase .
- Anticancer potential : Similar compounds show activity against breast adenocarcinoma (MCF7) via ERα modulation .
- Enzyme inhibition : Fluorophenyl groups enhance binding to kinases and proteases in computational models .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl and thiazole groups during synthesis?
- Sulfonylation : The 4-fluorophenylsulfonyl chloride acts as an electrophile, attacking the thiazole’s amine group in an SN2 mechanism, facilitated by triethylamine to deprotonate the intermediate .
- Thiazole cyclization : Acid-catalyzed condensation of 4-chlorobenzaldehyde with thiosemicarbazide proceeds via thiourea intermediate formation, followed by cyclization .
Q. How do structural modifications impact biological activity in SAR studies?
- Chlorophenyl vs. fluorophenyl substitution : Fluorine’s electronegativity enhances hydrogen bonding with target proteins, while chlorine increases steric bulk, affecting binding pocket interactions .
- Sulfonyl group removal : Analog studies show a 10-fold reduction in antimicrobial activity, highlighting its role in target engagement .
- Thiazole ring substitution : Methyl or methoxy groups at the 5-position improve metabolic stability but reduce solubility .
Q. What computational strategies predict the compound’s binding modes to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2, EGFR), identifying key residues like Arg120 and Tyr385 for hydrogen bonding .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .
Q. How can contradictory data on biological efficacy be resolved?
- Dose-response curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF7 vs. HepG2) to assess selectivity .
- Metabolic profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
- Crystallography : Resolve co-crystal structures to validate binding hypotheses versus computational predictions .
Methodological Notes
- Synthetic Optimization : Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratio) .
- Biological Assays : Employ orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement .
- Data Analysis : Apply multivariate statistics (PCA, PLS) to correlate structural features with activity in SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
